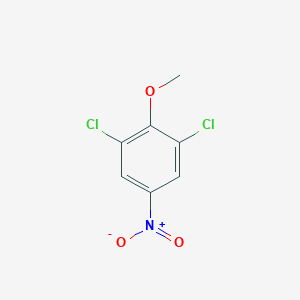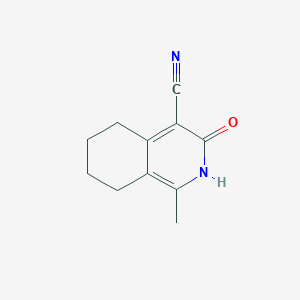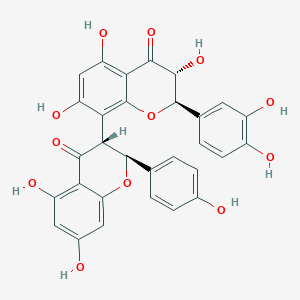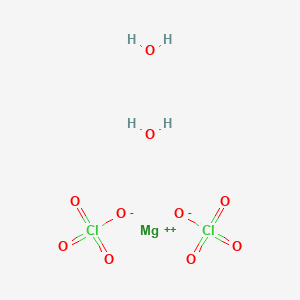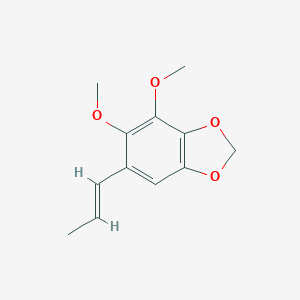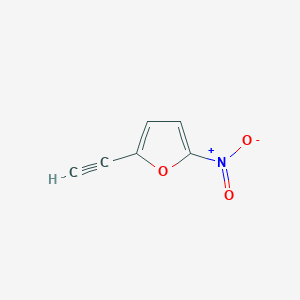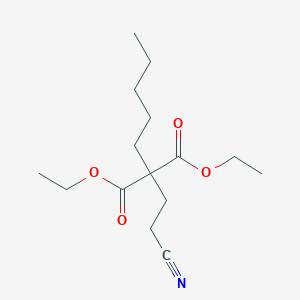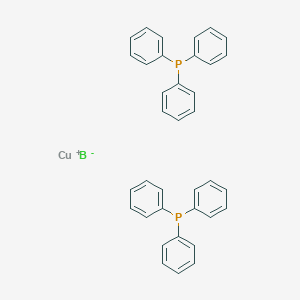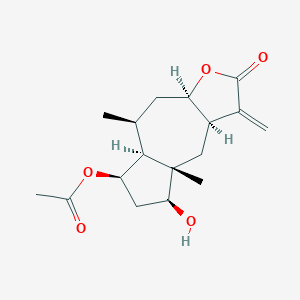
Stevin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stevin is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. The compound, also known as 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone, was first synthesized in the 1970s and has since been studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Stevin is not fully understood, but it is believed to act through multiple pathways. Stevin has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis through the activation of caspases. It also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Stevin has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, Stevin has been shown to have neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Stevin in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. Additionally, Stevin has been extensively studied and its biochemical and physiological effects are well-documented. However, a limitation of using Stevin in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Orientations Futures
There are numerous future directions for research on Stevin. One area of interest is its potential use in cancer treatment, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of Stevin and its potential use in the treatment of neurodegenerative diseases. Other areas for future research include the development of more efficient synthesis methods for Stevin and the exploration of its potential use in other research applications.
Conclusion:
In conclusion, Stevin is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. Its well-established synthesis method, documented biochemical and physiological effects, and potential for use in cancer treatment and neurodegenerative disease make it a promising candidate for further research.
Méthodes De Synthèse
Stevin is synthesized through a multistep process that involves the reaction of Steviny-5-methyl-1,4-benzoquinone with decylmagnesium bromide. The resulting intermediate is then treated with hydrochloric acid and sodium hydroxide to produce the final product. The synthesis method of Stevin is well-established and has been used in numerous studies.
Applications De Recherche Scientifique
Stevin has been studied for its potential use in various research applications, including its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. In vitro studies have shown that Stevin can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, Stevin has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
16909-97-0 |
|---|---|
Nom du produit |
Stevin |
Formule moléculaire |
C17H24O5 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
[(3aR,5S,5aS,6R,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H24O5/c1-8-5-12-11(9(2)16(20)22-12)7-17(4)14(19)6-13(15(8)17)21-10(3)18/h8,11-15,19H,2,5-7H2,1,3-4H3/t8-,11+,12+,13+,14-,15+,17+/m0/s1 |
Clé InChI |
JRTIKBMBXBPGNG-WBCZVBSISA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@@H](C[C@@H]3O)OC(=O)C)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1C(CC3O)OC(=O)C)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1CC2C(CC3(C1C(CC3O)OC(=O)C)C)C(=C)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



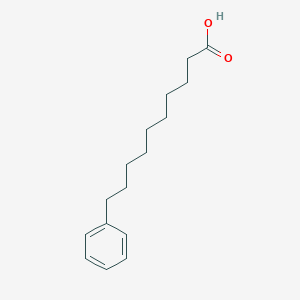
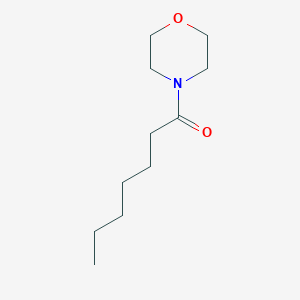
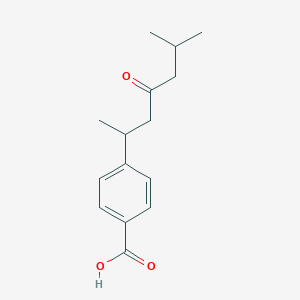

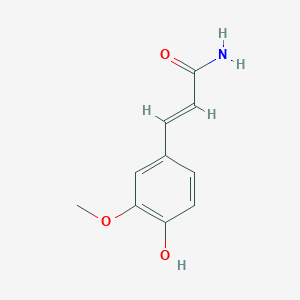
![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)
